molecular formula C18H25NO5S B13455244 Tert-butyl 2-{[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]oxy}acetate

Tert-butyl 2-{[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]oxy}acetate

Cat. No.: B13455244
M. Wt: 367.5 g/mol
InChI Key: LYXRXVOIBVQRIM-UHFFFAOYSA-N
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Description

Tert-butyl 2-{[2-(4-methylbenzenesulfonyl)-2-azabicyclo[211]hexan-4-yl]oxy}acetate is a complex organic compound that features a tert-butyl ester group, a bicyclic azabicyclohexane core, and a 4-methylbenzenesulfonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-{[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]oxy}acetate typically involves multiple steps. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition step and automated systems for the sulfonylation and esterification steps to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the tert-butyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of tert-butyl 2-{[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]oxy}acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The bicyclic structure provides rigidity, enhancing binding affinity and specificity .

Properties

Molecular Formula

C18H25NO5S

Molecular Weight

367.5 g/mol

IUPAC Name

tert-butyl 2-[[2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.1.1]hexan-4-yl]oxy]acetate

InChI

InChI=1S/C18H25NO5S/c1-13-5-7-15(8-6-13)25(21,22)19-12-18(9-14(19)10-18)23-11-16(20)24-17(2,3)4/h5-8,14H,9-12H2,1-4H3

InChI Key

LYXRXVOIBVQRIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(CC2C3)OCC(=O)OC(C)(C)C

Origin of Product

United States

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